Ethyl 2-(docosanoylamino)benzoate
Description
Ethyl 2-(docosanoylamino)benzoate is a benzoate ester derivative featuring a docosanoylamino (C22 acylated amino) substituent at the 2-position of the benzene ring. This structural motif combines a long hydrophobic alkyl chain with a polar amide linkage, imparting unique physicochemical properties. The compound’s molecular weight is significantly influenced by the docosanoyl group (~C22H43O), distinguishing it from simpler benzoate esters like ethyl benzoate (C9H10O2, MW 150.18) . The long alkyl chain likely reduces solubility in polar solvents while enhancing thermal stability and lipophilicity, making it relevant for applications in materials science or surfactants.
Properties
CAS No. |
209523-04-6 |
|---|---|
Molecular Formula |
C31H53NO3 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
ethyl 2-(docosanoylamino)benzoate |
InChI |
InChI=1S/C31H53NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-30(33)32-29-26-24-23-25-28(29)31(34)35-4-2/h23-26H,3-22,27H2,1-2H3,(H,32,33) |
InChI Key |
ZCKYIMVVSFEAIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Synonyms |
ethyl N-docosanoylanthranilate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 2-(docosanoylamino)benzoate can be compared to analogs with differing substituent positions and functional groups:
- Functional Groups: The docosanoylamino group introduces a long alkyl chain, increasing hydrophobicity compared to methoxy or dimethylamino substituents. This could enhance its utility in lipid-based formulations or as a stabilizer in polymers.
Physicochemical Properties
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol , whereas the long alkyl chain in this compound likely limits solubility to nonpolar solvents.
- Thermal Stability: The docosanoyl group may increase melting point compared to Ethyl benzoate (mp ~ -34°C ), though direct data is unavailable.
Research Findings and Trends
- Structural Analog Studies: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based co-initiators, suggesting that substituent type and position critically influence performance .
- Toxicity Considerations: Ethyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) , but the docosanoylamino group’s impact on toxicity remains unstudied.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
